6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-3-13-6-2-5(8(16)17)14-15(6)7(4)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJOHJWOOSUSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, including positions 2, 3, 5, 6, and 7 .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free sequential multicomponent reactions. For example, the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones . These methods are designed to be efficient and regioselective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The unique structural features of 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhance its lipophilicity and metabolic stability, making it an attractive candidate for drug development. Compounds from the pyrazolo[1,5-a]pyrimidine family are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
Case Studies:
- Antileukemic Activity : Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in acute myelogenous leukemia (AML). The compound has been evaluated for its ability to induce differentiation and apoptosis in AML cell lines, demonstrating promising results .
- Antiviral Properties : Research has indicated that compounds with similar scaffolds exhibit antiviral activity against various viral infections. The integration of trifluoromethyl groups enhances their interaction with viral targets, potentially leading to effective treatments .
Synthesis and Derivative Development
The synthesis of this compound typically involves regioselective reactions with electrophiles and nucleophiles. This process allows for the exploration of various derivatives that may possess enhanced biological activities.
Synthesis Pathways:
- Electrophilic Substitution : The trifluoromethyl group can be introduced via electrophilic fluorination methods, which significantly alters the compound's reactivity and biological profile.
- Functionalization : Further modifications can lead to derivatives that target specific biological pathways or enhance pharmacokinetic properties.
Interaction Studies
Interaction studies involving this compound have highlighted its potential in targeting specific enzymes and receptors within biological systems. The presence of the trifluoromethyl group is particularly noted for increasing binding affinity due to hydrophobic interactions.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with other enzymes and receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs based on substituent positions, core modifications, and synthetic feasibility:
Table 1: Structural and Functional Comparison
C2 Substituents
- Carboxylic Acid (COOH) : Enhances biological activity compared to esters or amides, as demonstrated in SAR studies of pyrazolo[1,5-a]pyrimidine derivatives . Hydrolysis of esters to COOH (e.g., compound 39 ) achieves 98% yield, suggesting stability .
- Amides/Esters : Derivatives like 40–57 (amide-linked) exhibit variable yields (33–81%), indicating synthetic challenges .
C7 Substituents
- Trifluoromethyl (CF₃) : Introduces electron-withdrawing effects, improving metabolic stability and lipophilicity. However, CF₃ at C7 correlates with lower yields in pyrazolo[1,5-a]pyrimidin-7-ol syntheses (e.g., 4a–4i ) .
- Hydroxyl (OH) or Oxo (O) : Polar groups like 7-OH (e.g., compound 5 ) or 7-oxo (e.g., dihydropyrimidine) facilitate hydrogen bonding but may reduce membrane permeability .
Core Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazole: The pyrimidine ring expands π-π stacking and hydrogen-bonding capabilities compared to simpler pyrazole cores (e.g., 2-[5-ethyl-3-CF₃-1H-pyrazol-1-yl]butanoic acid) .
Biological Activity
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1018050-74-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 245.16 g/mol |
| CAS Number | 1018050-74-2 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation and survival. For instance, it was noted to inhibit CDK6 with an IC value of approximately 290 nM, which is comparable to known inhibitors like Abemaciclib .
-
Case Studies :
- In a study involving MDA-MB-231 triple-negative breast cancer cells, the compound demonstrated a potent inhibitory effect on cell proliferation with an IC of 0.126 μM .
- The compound also exhibited a selective toxicity profile, showing significantly less effect on non-cancerous MCF10A cells compared to cancerous cells, indicating a promising therapeutic window .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are critical in cancer metastasis and tissue remodeling.
- Inhibitory Activity : The compound showed significant inhibition against these MMPs, which could contribute to its anticancer effects by preventing tumor invasion and metastasis .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics:
- Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% after administration in animal models .
- Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting moderate systemic exposure.
Safety Profile
Toxicity studies conducted on Kunming mice have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Q & A
Q. What are the optimized synthetic routes for 6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do solvent systems influence yield?
The synthesis often involves cyclocondensation of substituted enaminones or diazo precursors. A copper-catalyzed method in acetic acid (12–14 hours, 80–90°C) yields pyrazolo[1,5-a]pyrimidine derivatives, but trifluoromethyl groups may reduce yields due to steric and electronic effects . Alternative solvent-free protocols using sulfamic acid as a catalyst under eco-friendly conditions (100–110°C, 4–6 hours) achieve comparable yields (75–85%) while minimizing waste .
Q. Key Optimization Parameters
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Employ a multi-spectroscopic approach:
- 1H/13C NMR : Identify methyl (δ 2.3–2.5 ppm) and trifluoromethyl (δ 120–125 ppm in 13C) groups. Carboxylic acid protons appear as broad singlets (δ 12–14 ppm) in DMSO-d6 .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₈F₃N₃O₂: calculated 274.0564) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/DMF (1:3 v/v) to remove unreacted precursors .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. For polar derivatives, use CH₂Cl₂/MeOH (95:5) .
- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) followed by acid precipitation (pH 2–3) .
Advanced Research Questions
Q. How do substituents at positions 6 and 7 influence bioactivity?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Methyl at position 6 reduces steric hindrance, allowing better target engagement. In kinase inhibition assays, analogs with these groups show IC₅₀ values <100 nM against CDK9, a cancer therapy target . Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carboxylic acid and Met769 in EGFR’s active site (distance: 2.95 Å) .
Q. What computational tools predict the compound’s interaction with biological targets?
Q. How does the compound’s stability vary under different storage conditions?
Q. What in vitro assays evaluate its enzyme inhibition potential?
Q. Are there known contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies arise from solvent choice and substituent effects. For example, trifluoromethyl groups reduce yields in acetic acid (45–55%) but improve in solvent-free conditions (75%) due to reduced side reactions . Always cross-validate with LC-MS to confirm byproduct formation.
Q. Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
